Quinuclii bromidum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

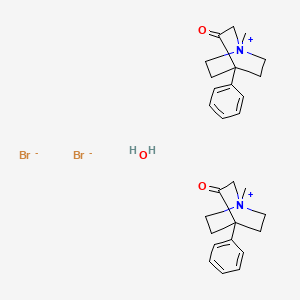

Quinuclii bromidum is a useful research compound. Its molecular formula is C28H38Br2N2O3 and its molecular weight is 610.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Role in Hydrogen Atom Transfer (HAT) Reactions

Quinuclidinium bromide has been investigated as a HAT catalyst in Ni/photoredox cross-coupling reactions. Key findings include:

-

Methylation of Aryl Bromides : In reactions with benzaldehyde dimethyl acetal, quinuclidine-free conditions yielded 82% methylated product , suggesting bromide radicals (generated from the Ni precatalyst or aryl bromide) can mediate HAT directly .

-

Mechanistic Evidence : β-scission byproduct analysis (e.g., methyl benzoate 7 ) confirmed radical intermediates. Cyclopropylmethyl acetal reactions produced ring-opened product 8 , supporting radical pathways .

Table 1 : Impact of Bromide Source on Methylation Yield

| Ni Precatalyst | Additive | Yield (%) |

|---|---|---|

| NiBr₂·glyme | None | 74 |

| NiBr₂·glyme | TBABr | 82 |

| NiCl₂·glyme | None | <1 |

| NiCl₂·glyme | TBABr | 79 |

Bromide-Mediated Radical Pathways

Bromide ions from quinuclidinium bromide participate in redox cycles:

-

Oxidative Bromination : In the presence of iridium photocatalysts, bromide is oxidized to bromine radical (Br- ), enabling selective HAT with tertiary C–H bonds (e.g., in acetals) .

-

Ni Catalysis Synergy : Bromide facilitates Ni(III)/Ni(I) redox cycling, enabling C(sp²)–C(sp³) bond formation via reductive elimination .

Acid-Triggered Decomposition

Quinuclidinium bromide derivatives undergo hydrolysis under acidic conditions:

-

pH-Dependent Stability : Acetals and related motifs hydrolyze in lysosomal environments (pH 4.7), releasing aldehydes or ketones .

-

Biological Relevance : This property is exploited in prodrug activation and targeted drug delivery .

Table 2 : Acid-Triggered Hydrolysis of Dynamic Covalent Bonds

| Bond Type | Released Product 1 | Released Product 2 | Trigger |

|---|---|---|---|

| Acetal | Alcohol | Aldehyde/Ketone | pH ≤ 5.5 |

| Thioacetal | Thiol | Aldehyde/Ketone | pH ≤ 5.5/GSH |

Mechanistic Insights from Kinetic Studies

-

Radical Trapping : TEMPO (a radical scavenger) suppresses dehydrogenation and bromination, confirming radical intermediates in tetrahydroquinoline functionalization .

-

Electrophilic vs. Radical Pathways : Bromination of electron-rich arenes occurs via ionic mechanisms, while dehydrogenation follows radical routes .

Thermodynamic and Kinetic Parameters

-

Endothermic Reactions : Bromide-mediated processes exhibit temperature-dependent reversibility. For example, CO reduction by MoO₂ becomes exothermic above 1855 K .

-

Entropy Considerations : Internal energy changes (ΔU) in bromide-involved reactions depend on entropy (ΔS), pressure, and chemical potentials .

Eigenschaften

CAS-Nummer |

64755-06-2 |

|---|---|

Molekularformel |

C28H38Br2N2O3 |

Molekulargewicht |

610.4 g/mol |

IUPAC-Name |

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;dibromide;hydrate |

InChI |

InChI=1S/2C14H18NO.2BrH.H2O/c2*1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;;;/h2*2-6H,7-11H2,1H3;2*1H;1H2/q2*+1;;;/p-2 |

InChI-Schlüssel |

GFOYERPBWJANDW-UHFFFAOYSA-L |

SMILES |

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

Kanonische SMILES |

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.O.[Br-].[Br-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.